4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid
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Overview
Description
4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with an imidazole ring substituted with phenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized through the condensation of benzil, thiophene-2-carboxaldehyde, and ammonium acetate in glacial acetic acid . The resulting imidazole derivative is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenyl and thiophene groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: This compound features a similar imidazole core but with different substituents, leading to distinct chemical and biological properties.
2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol: Another related compound with methoxy and phenol groups, which can alter its reactivity and applications.
Uniqueness
4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both phenyl and thiophene groups in the imidazole ring enhances its versatility in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H14N2O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O2S/c23-20(24)15-10-8-14(9-11-15)19-21-17(13-5-2-1-3-6-13)18(22-19)16-7-4-12-25-16/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
JPDDFHHRTBLTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CS4 |
Origin of Product |
United States |
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